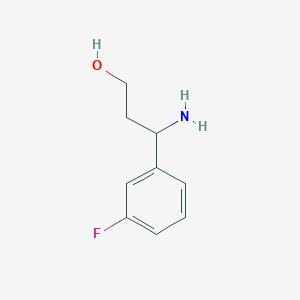

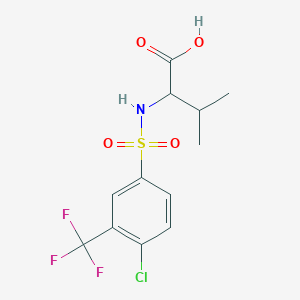

![molecular formula C6H7F3N4 B1387733 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-57-0](/img/structure/B1387733.png)

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Overview

Description

“2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Monohydrochloride .

Synthesis Analysis

The synthesis of this compound involves several steps. The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Scientific Research Applications

Anti-Malarial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of new anti-malarial agents . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity .

- Methods of Application : The compound was synthesized based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .

- Results : Thirteen compounds were found to be active, with IC50 values ranging from 0.023 to 20 µM in the anti-HRP2 and hypoxanthine assays .

Inhibitors of c-Met/VEGFR-2 Kinases

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the design and synthesis of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, which were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

- Methods of Application : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized .

- Results : Most of the compounds showed satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .

GABA A Modulating Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

- Methods of Application : The compound was synthesized and tested for its GABA A allosteric modulating activity .

- Results : The compound showed promising results in modulating GABA A activity .

Use in Solar Cells

- Scientific Field : Material Science

- Application Summary : The compound has been incorporated into polymers for use in solar cells .

- Methods of Application : The compound was synthesized and incorporated into the polymer structure used in the solar cells .

- Results : The solar cells showed improved performance with the incorporation of this compound .

BACE-1 Inhibition

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound has demonstrated BACE-1 inhibition .

- Methods of Application : The compound was synthesized and tested for its BACE-1 inhibitory activity .

- Results : The compound showed promising results in inhibiting BACE-1 .

Antitumor Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as antitumor .

- Methods of Application : The compound was synthesized and tested for its antitumor activity .

- Results : The compound showed promising results in inhibiting tumor growth .

Fluorescent Probes

- Scientific Field : Biochemistry

- Application Summary : Structures containing these heterocyclic nuclei have been used as fluorescent probes .

- Methods of Application : The compound was synthesized and tested for its fluorescent properties .

- Results : The compound showed promising results in fluorescence studies .

Structural Units of Polymers

- Scientific Field : Material Science

- Application Summary : The compound has been incorporated into polymers .

- Methods of Application : The compound was synthesized and incorporated into the polymer structure .

- Results : The polymers showed improved performance with the incorporation of this compound .

Corticotropin-Releasing Factor 1 Receptor Antagonists

- Scientific Field : Medicinal Chemistry

- Application Summary : Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as corticotropin-releasing factor 1 receptor antagonists .

- Methods of Application : The compound was synthesized and tested for its activity against corticotropin-releasing factor 1 receptors .

- Results : The compound showed promising results in inhibiting corticotropin-releasing factor 1 receptors .

Calcium Channel Modulators

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound has been used as calcium channel modulators .

- Methods of Application : The compound was synthesized and tested for its calcium channel modulating activity .

- Results : The compound showed promising results in modulating calcium channels .

Treatment of Alzheimer’s Disease

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound can be used for treatment of Alzheimer’s disease .

- Methods of Application : The compound was synthesized and tested for its activity against Alzheimer’s disease .

- Results : The compound showed promising results in treating Alzheimer’s disease .

Treatment of Insomnia

properties

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIDIDSTOZMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652967 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |

CAS RN |

681249-57-0 | |

| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)

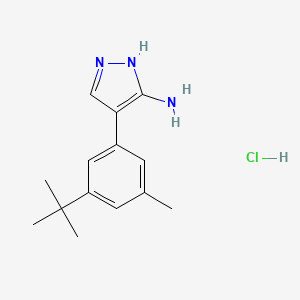

![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)

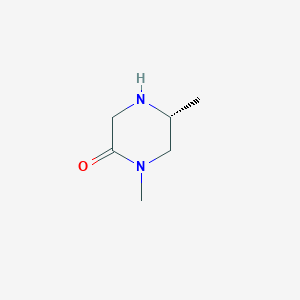

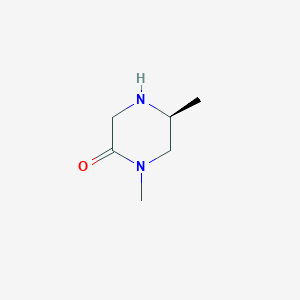

![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)

![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)

![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)

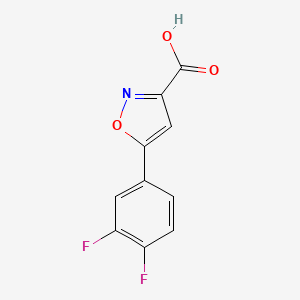

![5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387673.png)